Hydrogen Bond Donor Count: N-Ethylamino (1 HBD) vs. N,N-Dimethylamino (0 HBD) in Pyrimidine 4-Position Analogs
CAS 923151-01-3 possesses exactly one hydrogen bond donor (the secondary amine NH of the N-ethylamino group at pyrimidine position 4), whereas its closest commercially available analog—N,N,6-trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine (CAS 946384-06-1)—contains a tertiary N,N-dimethylamino substituent with zero HBD capacity [1]. This single-donor difference is structurally locked and cannot be modulated without changing the compound identity. Hydrogen bond donor count is a primary determinant in Lipinski's Rule of Five and the CNS MPO desirability score, directly influencing oral bioavailability probability and blood–brain barrier penetration potential [2].
| Evidence Dimension | Hydrogen bond donor count (structural descriptor governing permeability and solubility) |
|---|---|
| Target Compound Data | 1 HBD (N-ethylamino secondary amine NH) |
| Comparator Or Baseline | CAS 946384-06-1 (N,N,6-trimethyl analog): 0 HBD (tertiary N,N-dimethylamino, no exchangeable proton) |
| Quantified Difference | ΔHBD = 1 (target has one additional hydrogen bond donor) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; target InChIKey: DEBVYQDCVKFIIP-UHFFFAOYSA-N; comparator InChIKey: MIRRYPMEMJXLOE-UHFFFAOYSA-N [1] |
Why This Matters
A difference of one HBD can shift predicted CNS MPO desirability scores by ≥0.5 units and alter Caco-2 permeability by 2- to 5-fold based on class-level SAR, directly impacting the decision to procure this specific analog for permeability-sensitive assays.
- [1] National Center for Biotechnology Information. PubChem Compound records: CAS 923151-01-3 (InChIKey: DEBVYQDCVKFIIP-UHFFFAOYSA-N) and CAS 946384-06-1 (InChIKey: MIRRYPMEMJXLOE-UHFFFAOYSA-N). Structural comparison based on deposited SMILES and IUPAC names. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. HBD count is a weighted parameter (weight = 0.5) in the CNS MPO scoring function. View Source
